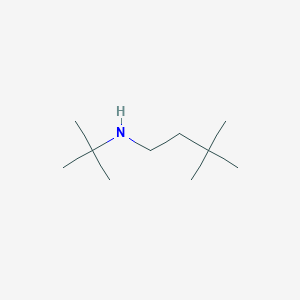
Tert-butyl(3,3-dimethylbutyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl(3,3-dimethylbutyl)amine is an organic compound with the molecular formula C₁₄H₃₀N It is a tertiary amine, meaning it has three alkyl groups attached to the nitrogen atom
Synthetic Routes and Reaction Conditions:
N-Alkylation: One common synthetic route involves the N-alkylation of tert-butylamine with 3,3-dimethylbutyl chloride. This reaction typically requires a strong base, such as potassium carbonate, and is conducted in an aprotic solvent like dimethylformamide (DMF).
Reductive Amination: Another method is reductive amination, where tert-butylamine is reacted with 3,3-dimethylbutanal in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The choice of method depends on factors such as cost, scalability, and desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding amine oxide.
Reduction: Reduction reactions can convert the amine to its corresponding amine derivative.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Sodium cyanoborohydride (NaBH₃CN) in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Amine Oxides: Resulting from oxidation reactions.
Amine Derivatives: Resulting from reduction reactions.
Substituted Amines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Tert-butyl(3,3-dimethylbutyl)amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amine derivatives.
Biology: The compound can be used as a building block in the synthesis of biologically active molecules.
Industry: It can be used as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism by which tert-butyl(3,3-dimethylbutyl)amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
N-ethyl-N-methylmethanamine: Another tertiary amine with similar structural features.
N,N-diisopropylethylamine: A commonly used base in organic synthesis.
N-methyl-N-tert-butylamine: A structurally related amine.
Uniqueness: Tert-butyl(3,3-dimethylbutyl)amine is unique due to its bulky tert-butyl group, which can influence its reactivity and interactions with other molecules. This structural feature can make it more selective in certain reactions compared to other similar compounds.
Properties
Molecular Formula |
C10H23N |
|---|---|
Molecular Weight |
157.30 g/mol |
IUPAC Name |
N-tert-butyl-3,3-dimethylbutan-1-amine |
InChI |
InChI=1S/C10H23N/c1-9(2,3)7-8-11-10(4,5)6/h11H,7-8H2,1-6H3 |
InChI Key |
IYUJONANBIFDRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCNC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















